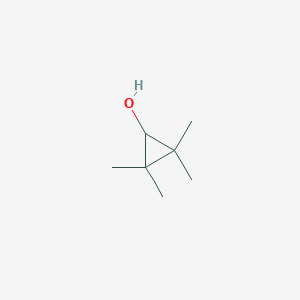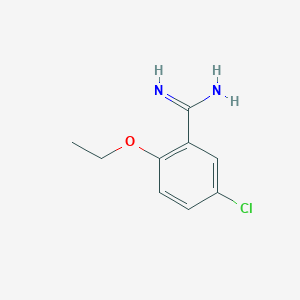
5-Chloro-2-ethoxybenzimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-ethoxybenzimidamide: is an organic compound with the molecular formula C9H11ClN2O It is a derivative of benzimidazole, characterized by the presence of a chlorine atom at the fifth position and an ethoxy group at the second position of the benzimidamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-ethoxybenzimidamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-chloro-2-ethoxybenzonitrile.
Amidation Reaction: The benzonitrile is then subjected to an amidation reaction using ammonia or an amine source under suitable conditions to form the benzimidamide.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The chlorine atom in 5-Chloro-2-ethoxybenzimidamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzimidamides can be formed.
Oxidation Products: Oxidation can lead to the formation of benzimidazole derivatives with different functional groups.
Reduction Products: Reduction can yield amine derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: 5-Chloro-2-ethoxybenzimidamide can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Biology and Medicine:
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to interact with microbial enzymes and proteins.
Pharmaceuticals: It can be used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry:
Materials Science: The compound can be utilized in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-ethoxybenzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
5-Chloro-2-methoxybenzimidamide: Similar structure but with a methoxy group instead of an ethoxy group.
5-Chloro-2-hydroxybenzimidamide: Contains a hydroxy group instead of an ethoxy group.
Uniqueness:
Functional Groups: The presence of the ethoxy group in 5-Chloro-2-ethoxybenzimidamide provides unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.
Reactivity: The compound’s reactivity in substitution and oxidation-reduction reactions can differ from its analogs, leading to distinct products and applications.
Eigenschaften
Molekularformel |
C9H11ClN2O |
|---|---|
Molekulargewicht |
198.65 g/mol |
IUPAC-Name |
5-chloro-2-ethoxybenzenecarboximidamide |
InChI |
InChI=1S/C9H11ClN2O/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2H2,1H3,(H3,11,12) |
InChI-Schlüssel |
FZFXTMLTCZTZHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)Cl)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



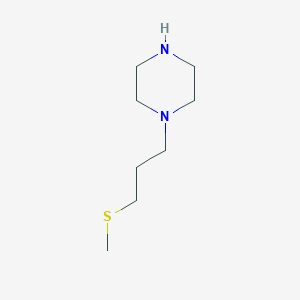
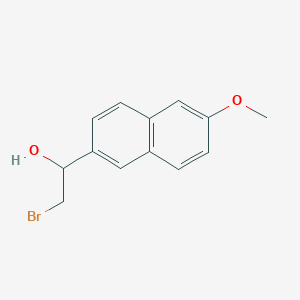
![3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal](/img/structure/B13607589.png)

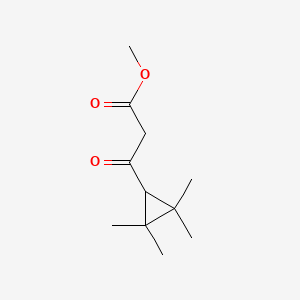
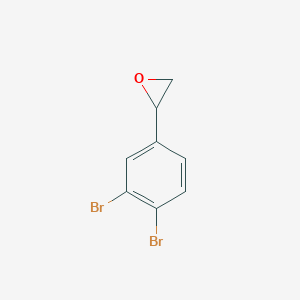

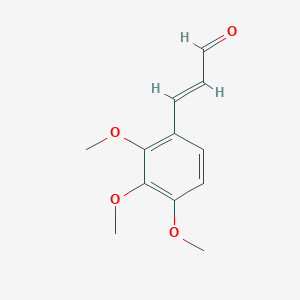
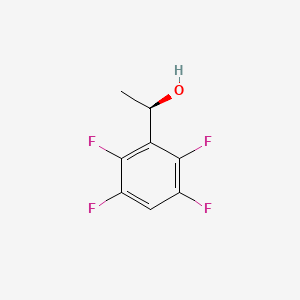

![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate](/img/structure/B13607631.png)

